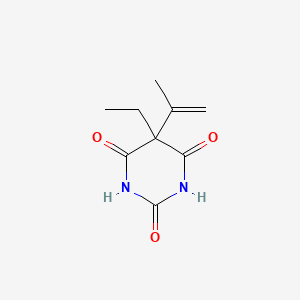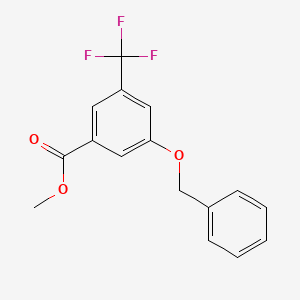
Methyl 4,4,4-tribromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-tribromobutanoate: is an organic compound with the molecular formula C5H7Br3O2 It is a derivative of butanoic acid, where three bromine atoms are attached to the fourth carbon atom, and the carboxylic acid group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-tribromobutanoate can be synthesized through the bromination of methyl butanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the fourth carbon atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butanoate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 4,4,4-tribromobutanoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form methyl 4-bromobutanoate or methyl butanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: Products like methyl 4-hydroxybutanoate, methyl 4-aminobutanoate, or methyl 4-alkoxybutanoate.
Reduction: Methyl 4-bromobutanoate or methyl butanoate.
Elimination: Alkenes such as methyl 3-bromobut-2-enoate.
Applications De Recherche Scientifique
Methyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of methyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and reducing agents. The bromine atoms on the fourth carbon atom make it highly reactive towards nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methyl 4-bromobutanoate: A compound with a single bromine atom on the fourth carbon atom.
Methyl 4,4-dibromobutanoate: A compound with two bromine atoms on the fourth carbon atom.
Methyl 4-chlorobutanoate: A compound with a chlorine atom on the fourth carbon atom.
Comparison:
Reactivity: Methyl 4,4,4-tribromobutanoate is more reactive than its mono- and dibrominated counterparts due to the presence of three bromine atoms, which increase its electrophilicity.
Applications: While all these compounds are used in organic synthesis, this compound’s higher reactivity makes it more suitable for specific reactions requiring strong electrophiles.
Uniqueness: The presence of three bromine atoms in this compound provides unique reactivity patterns and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
62160-37-6 |
|---|---|
Formule moléculaire |
C5H7Br3O2 |
Poids moléculaire |
338.82 g/mol |
Nom IUPAC |
methyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C5H7Br3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
Clé InChI |
DMDKGFSHBDXCHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



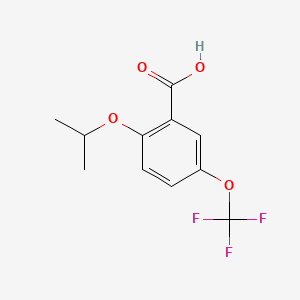
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)



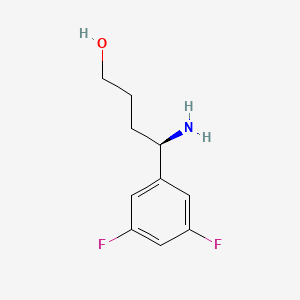

![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
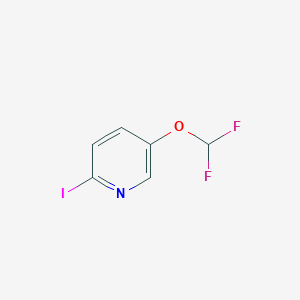
![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
